molecular formula C17H18ClNO4S B2962856 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine CAS No. 953986-55-5

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2962856
CAS No.: 953986-55-5
M. Wt: 367.84
InChI Key: CYCLMSLTUOHBBS-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine is a sulfonylmorpholine derivative characterized by a 5-chloro-2-methoxyphenyl sulfonyl group attached to the morpholine ring at position 4, with a phenyl substituent at position 2. Its design aligns with a class of sulfonamide-containing compounds, which are often explored for antimicrobial, antiviral, or receptor-targeting properties .

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-15-8-7-14(18)11-17(15)24(20,21)19-9-10-23-16(12-19)13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCLMSLTUOHBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The chlorine atom in the methoxyphenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analog: 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

Structural Differences :

  • The bromo analog replaces the 5-chloro substituent on the phenyl ring with 5-bromo , increasing atomic weight and polarizability.
Sulfonyl-Containing Antiviral Agent: TAK-652

Structural Differences :

  • TAK-652 features a tetrahydro-1-benzazocine core with a sulfonyl-linked phenyl group, contrasting with the morpholine scaffold of the target compound.
  • The sulfonyl group in TAK-652 is part of a larger, more complex structure, including a propyl-imidazole side chain, which likely enhances its binding affinity to CXCR4 receptors .

Functional Implications :

  • Biological Activity : TAK-652 is a potent CXCR4 antagonist with demonstrated antiviral activity against HIV-1, whereas the target compound’s biological role remains uncharacterized in the provided evidence .
  • Solubility and Bioavailability : The benzazocine core and extended side chains in TAK-652 may improve solubility in biological matrices compared to the simpler morpholine-based target compound.

Comparative Data Table

Compound Name Core Structure Phenyl Substituent Morpholine Substituents Biological Activity Key Safety Notes
4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine Morpholine 5-Cl, 2-OCH₃ 2-Ph Undocumented N/A
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine Morpholine 5-Br, 2-OCH₃ None Undocumented Inhalation precautions
TAK-652 Tetrahydrobenzazocine Varied N/A CXCR4 antagonist (HIV-1) Proprietary data

Key Research Findings and Implications

  • Halogen Effects : Bromine’s larger atomic radius may enhance hydrophobic binding in the bromo analog, but the 2-phenyl group in the target compound could improve target engagement through steric or aromatic interactions .
  • Scaffold Diversity : The benzazocine core in TAK-652 underscores the importance of structural complexity in antiviral activity, while morpholine-based compounds may prioritize metabolic stability .
  • Safety Considerations : The bromo analog’s SDS emphasizes respiratory protection, suggesting halogenated sulfonamides require careful handling—a likely consideration for the chloro analog as well .

Biological Activity

The compound 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring substituted with a sulfonyl group and a chloro-methoxyphenyl moiety. The presence of these functional groups is believed to play a crucial role in the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds, including the target compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the substituents can enhance the inhibitory potency against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

CompoundIC50 (μM)GIC50 (μM)Target Pathogen
This compound22 ± 310 ± 1Mycobacterium tuberculosis
4-Bromophenyl analog12 ± 214 ± 0Mycobacterium tuberculosis
Unsubstituted analog>50>50Mycobacterium tuberculosis

The compound demonstrated an IC50 value of 22 ± 3 μM against Mycobacterium tuberculosis, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. A study evaluated its impact on various cancer cell lines, revealing selective cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa15 ± 2
MCF-718 ± 3
A54920 ± 4

The results indicate that the compound is particularly effective against HeLa cells with an IC50 value of 15 ± 2 μM , suggesting its potential for further development as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of halogen groups (like chlorine) and methoxy functionalities significantly enhances the biological activity of morpholine derivatives. For instance, the presence of a chloro group at the para position of the phenyl ring has been associated with increased potency against both bacterial and cancer cell lines.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive evaluation of various morpholine derivatives indicated that those with enhanced lipophilicity and optimal electronic properties exhibited better antimicrobial activity. The target compound's structural features align with these findings, showcasing its effectiveness against resistant strains.
  • Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with the compound led to apoptosis in cancer cell lines, indicating a mechanism involving programmed cell death. Further investigations are warranted to explore this pathway in detail.

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